Cas no 2503202-22-8 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-fluoropiperidine-2-carboxylic acid)

2503202-22-8 structure
اسم المنتج:1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-fluoropiperidine-2-carboxylic acid
1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-fluoropiperidine-2-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2503202-22-8
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid
- EN300-27193550
- 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-fluoropiperidine-2-carboxylic acid
-
- نواة داخلي: 1S/C21H20FNO4/c22-13-9-10-19(20(24)25)23(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,24,25)
- مفتاح Inchi: AUQPWZCUOUNEAQ-UHFFFAOYSA-N
- ابتسامات: FC1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C(C(=O)O)CC1
حساب السمة
- نوعية دقيقة: 369.13763628g/mol
- النظائر كتلة واحدة: 369.13763628g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 27
- تدوير ملزمة العد: 4
- تعقيدات: 548
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 2
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 66.8Ų
- إكسلوغ 3: 3.8
1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-fluoropiperidine-2-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27193550-10g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid |
2503202-22-8 | 10g |
$10823.0 | 2023-09-10 | ||
Enamine | EN300-27193550-0.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid |
2503202-22-8 | 95.0% | 0.5g |
$2415.0 | 2025-03-20 | |
Enamine | EN300-27193550-1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid |
2503202-22-8 | 1g |
$2516.0 | 2023-09-10 | ||
Enamine | EN300-27193550-2.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid |
2503202-22-8 | 95.0% | 2.5g |
$4932.0 | 2025-03-20 | |
Enamine | EN300-27193550-1.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid |
2503202-22-8 | 95.0% | 1.0g |
$2516.0 | 2025-03-20 | |
Enamine | EN300-27193550-0.05g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid |
2503202-22-8 | 95.0% | 0.05g |
$2113.0 | 2025-03-20 | |
Enamine | EN300-27193550-0.1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid |
2503202-22-8 | 95.0% | 0.1g |
$2213.0 | 2025-03-20 | |
Enamine | EN300-27193550-5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid |
2503202-22-8 | 5g |
$7297.0 | 2023-09-10 | ||
Enamine | EN300-27193550-5.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid |
2503202-22-8 | 95.0% | 5.0g |
$7297.0 | 2025-03-20 | |
Enamine | EN300-27193550-10.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoropiperidine-2-carboxylic acid |
2503202-22-8 | 95.0% | 10.0g |
$10823.0 | 2025-03-20 |
1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-fluoropiperidine-2-carboxylic acid الوثائق ذات الصلة
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
5. Book reviews
2503202-22-8 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-fluoropiperidine-2-carboxylic acid) منتجات ذات صلة
- 1823501-16-1(Tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate)
- 921150-90-5(1-(3,4-dimethoxyphenyl)methyl-3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)
- 37458-42-7(4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo3,4-bpyridin-6-yl)benzoic Acid)
- 941954-40-1(8-(benzyloxy)-2-(morpholin-4-yl)quinoline)
- 1804254-22-5(1-Bromo-1-(5-bromo-2-(hydroxymethyl)phenyl)propan-2-one)
- 2680814-78-0(benzyl N-(5-ethenyl-6-fluoropyridin-2-yl)carbamate)
- 2383197-64-4(tert-butyl N-2-fluoro-1-(3-methoxyphenyl)ethylcarbamate)
- 80049-85-0(Suc-Gly-Pro-AMC)
- 36595-00-3(guanidine tetrafluoroborate)
- 2402789-69-7((2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol)
الموردين الموصى بهم
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

atkchemica
عضو ذهبي
مورد الصين
مُحْضِر

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
